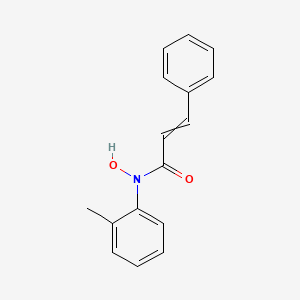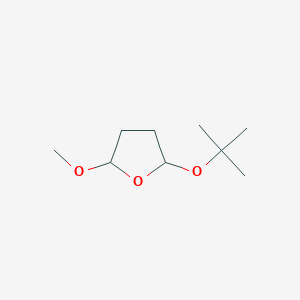
Acetic acid;2-(trimethylsilylmethyl)prop-2-ene-1,1-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-(trimethylsilylmethyl)prop-2-ene-1,1-diol: is an organic compound that features both acetic acid and trimethylsilyl groups. This compound is of interest due to its unique structural properties, which combine the characteristics of acetic acid and trimethylsilyl groups, making it useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;2-(trimethylsilylmethyl)prop-2-ene-1,1-diol typically involves the reaction of acetic acid with 2-(trimethylsilylmethyl)prop-2-ene-1,1-diol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation to obtain the final product in its desired form.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it may be converted into various oxidized products.
Reduction: Reduction reactions can also be performed on this compound, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Catalysts: Catalysts such as palladium on carbon or platinum may be used to facilitate certain reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, acetic acid;2-(trimethylsilylmethyl)prop-2-ene-1,1-diol is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations.
Biology: The compound may be used in biological research to study its effects on biological systems
Medicine: In medicine, the compound’s properties may be explored for potential therapeutic applications. Its ability to undergo specific chemical reactions can be leveraged to develop new drugs or medical treatments.
Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of other chemicals. Its reactivity and stability make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism by which acetic acid;2-(trimethylsilylmethyl)prop-2-ene-1,1-diol exerts its effects involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, which can influence biological pathways and processes. The exact mechanism of action depends on the specific context in which the compound is used.
Comparación Con Compuestos Similares
- Acetic acid;2-(trimethylsilylmethyl)prop-2-ene-1,1-diol diacetate
- Propanoic acid,prop-2-ene-1,1-diol
Comparison: Compared to similar compounds, this compound is unique due to its specific combination of functional groups. This uniqueness allows it to participate in a broader range of chemical reactions and applications. Its structural properties also provide distinct advantages in terms of reactivity and stability.
Propiedades
Número CAS |
94111-05-4 |
|---|---|
Fórmula molecular |
C11H24O6Si |
Peso molecular |
280.39 g/mol |
Nombre IUPAC |
acetic acid;2-(trimethylsilylmethyl)prop-2-ene-1,1-diol |
InChI |
InChI=1S/C7H16O2Si.2C2H4O2/c1-6(7(8)9)5-10(2,3)4;2*1-2(3)4/h7-9H,1,5H2,2-4H3;2*1H3,(H,3,4) |
Clave InChI |
BJSMXISFQXKYSO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.C[Si](C)(C)CC(=C)C(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


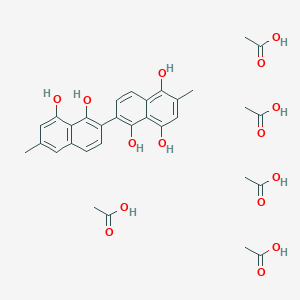
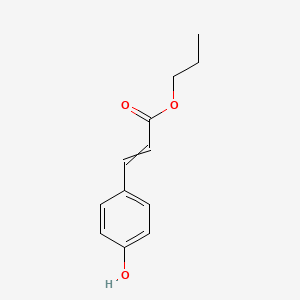
![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-3-ethyl-3-methyl-3H-indole](/img/structure/B14360316.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate](/img/structure/B14360322.png)
![1-{[6-(4-Azido-2-nitrophenyl)hexanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14360324.png)
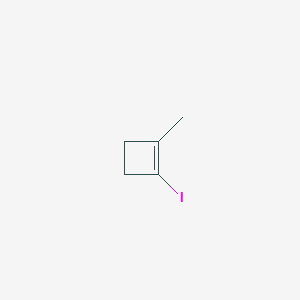

![N-[(2-Chlorophenyl)methyl]-N'-(3-phenylpentan-3-yl)urea](/img/structure/B14360342.png)
![Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate](/img/structure/B14360353.png)
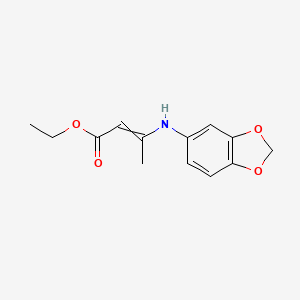
![7-[(Oxan-2-yl)oxy]dodecan-1-ol](/img/structure/B14360368.png)
![4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14360371.png)
